2,3-Diphenylquinoxalin-6(4h)-one
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Overview
Description
2,3-Diphenylquinoxalin-6(4h)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by its two phenyl groups attached to the quinoxaline core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylquinoxalin-6(4h)-one typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoxalin-6(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with various substituents on the phenyl rings.
Scientific Research Applications
2,3-Diphenylquinoxalin-6(4h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenylquinoxalin-6(4h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound’s luminescent properties are attributed to the restriction of intramolecular rotation, which enhances its fluorescence in the solid state .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but lacks the carbonyl group at the 6-position.
2,3-Diphenylpyridine[2,3-b]pyrazine: An analogue with a pyridine ring instead of the quinoxaline core.
Uniqueness: 2,3-Diphenylquinoxalin-6(4h)-one is unique due to its combination of luminescent properties and biological activity
Properties
CAS No. |
60729-21-7 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,3-diphenylquinoxalin-6-ol |
InChI |
InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H |
InChI Key |
OARXFPUIVCNWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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